CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a benchmark competitive antagonist of non-NMDA ionotropic glutamate receptors, widely procured for isolating specific synaptic currents in neurophysiological assays . It exhibits potent antagonism at both AMPA (IC50 ~ 0.3 µM) and kainate (IC50 ~ 1.5 µM) receptors, effectively blocking fast excitatory synaptic transmission . Commercially available as a freebase, CNQX requires dissolution in organic solvents like DMSO prior to aqueous dilution , making it a cost-effective standard for in vitro slice recordings and cell culture applications where low concentrations of DMSO are tolerated.
Substituting CNQX with closely related quinoxalinediones like NBQX, or failing to distinguish between its freebase and disodium salt forms, can severely compromise experimental reproducibility [1]. While NBQX is often treated as a generic upgrade due to its higher AMPA selectivity, it fails to adequately block kainate receptors at standard concentrations, leaving residual non-NMDA currents intact [2]. Furthermore, the choice between CNQX freebase and CNQX disodium salt is a critical procurement decision: the freebase is practically insoluble in water and mandates DMSO or DMF as a carrier, whereas the disodium salt allows for direct aqueous formulation . Selecting the wrong analog or salt form leads to incomplete synaptic blockade, solvent-induced cytotoxicity, or precipitation in perfusion buffers.
When the experimental objective is the complete isolation of NMDA receptor-mediated currents or GABAergic currents, CNQX provides a more comprehensive blockade of non-NMDA transmission than NBQX [1]. CNQX exhibits IC50 values of 0.3 µM for AMPA and 1.5 µM for kainate receptors, effectively antagonizing both subtypes . In contrast, NBQX displays a 34- to 70-fold selectivity preference for AMPA over kainate receptors, meaning it essentially does not bind to kainate receptors at standard AMPA-blocking concentrations [1]. Consequently, substituting NBQX for CNQX in whole-cell patch-clamp recordings can result in unblocked kainate-mediated excitatory postsynaptic currents (EPSCs), confounding data interpretation.
| Evidence Dimension | Kainate Receptor Antagonism (IC50 / Affinity) |
| Target Compound Data | CNQX: IC50 = 1.5 µM (potent kainate blockade) |
| Comparator Or Baseline | NBQX: Negligible kainate affinity at relevant concentrations (34-70x preference for AMPA) |
| Quantified Difference | CNQX provides functionally significant kainate receptor blockade, whereas NBQX leaves kainate receptors active at standard doses. |
| Conditions | In vitro receptor binding and electrophysiological slice recordings |
Buyers needing a universal non-NMDA glutamate receptor blocker must procure CNQX rather than the AMPA-selective NBQX to prevent residual kainate-mediated signal contamination.
The procurement choice between CNQX freebase (CAS 115066-14-3) and its disodium salt (CAS 479347-85-8) dictates the required solvent workflow . CNQX freebase is highly lipophilic and practically insoluble in aqueous buffers (<0.5 mg/mL), requiring primary dissolution in DMSO or DMF (up to 25 mg/mL) before dilution into artificial cerebrospinal fluid (aCSF) . In contrast, CNQX disodium salt is highly water-soluble (up to 20 mM or ~5.5 mg/mL) . If an experimental model (such as sensitive cultured neurons or specific microelectrode array setups) is highly sensitive to DMSO toxicity, the freebase will introduce confounding solvent artifacts, making the disodium salt the mandatory procurement choice.
| Evidence Dimension | Maximum Aqueous Solubility |
| Target Compound Data | CNQX Freebase: <0.5 mg/mL in water (requires DMSO/DMF) |
| Comparator Or Baseline | CNQX Disodium Salt: Soluble up to 20 mM (~5.5 mg/mL) in water |
| Quantified Difference | The disodium salt provides a >10-fold increase in direct aqueous solubility compared to the freebase. |
| Conditions | Standard laboratory reagent preparation at room temperature |
Procurement must align the salt form with the assay's solvent tolerance; the freebase is cost-effective for DMSO-tolerant assays, while the disodium salt is essential for strictly aqueous systems.
Unlike highly selective AMPA antagonists, CNQX possesses a well-documented secondary affinity for the strychnine-insensitive glycine modulatory site on the NMDA receptor complex [1]. CNQX acts as a competitive antagonist at this site with an IC50 of approximately 25 µM . While this is significantly higher than its AMPA/kainate IC50 (0.3–1.5 µM), it becomes functionally relevant when CNQX is applied at high concentrations (e.g., 20–50 µM) to ensure complete non-NMDA blockade. Researchers must account for this secondary activity, as high-dose CNQX can inadvertently attenuate NMDA receptor-mediated responses unless exogenous glycine or D-serine is added to the perfusion buffer to outcompete the antagonism [1].
| Evidence Dimension | NMDA Glycine-Site Antagonism (IC50) |
| Target Compound Data | CNQX: IC50 = ~25 µM |
| Comparator Or Baseline | Standard AMPA/Kainate blockade concentrations: 10–20 µM |
| Quantified Difference | CNQX's glycine-site IC50 (25 µM) is close enough to its upper working concentrations (10-20 µM) to cause partial NMDA receptor suppression. |
| Conditions | In vitro electrophysiology targeting NMDA/non-NMDA differentiation |
Buyers designing protocols to isolate NMDA currents using CNQX must carefully titrate the dose or supplement with glycine to avoid unintended NMDA receptor suppression.
Because CNQX potently blocks both AMPA and kainate receptors, it is the standard reagent for pharmacological isolation of NMDA receptor-mediated EPSCs or GABA-mediated IPSCs in brain slice electrophysiology .
For standard patch-clamp recordings where a final DMSO concentration of <0.1% in the extracellular solution does not affect cell viability or baseline currents, CNQX freebase serves as a highly cost-effective and stable non-NMDA blocker compared to the more expensive water-soluble salts .
By utilizing CNQX to block both AMPA and kainate receptors, and comparing the results to parallel experiments using the AMPA-selective antagonist NBQX, researchers can pharmacologically isolate and quantify the specific contribution of kainate receptors to synaptic transmission [1].